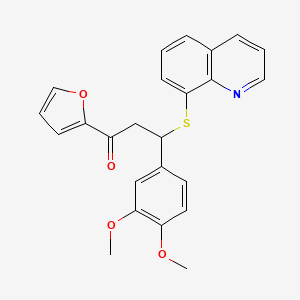
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one, also known as DQP, is a novel compound that has been gaining attention in scientific research. It has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one is not fully understood. However, it has been suggested that this compound may act as a modulator of certain receptors in the brain, including the serotonin and dopamine receptors. It has also been suggested that this compound may have antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which could contribute to its potential therapeutic effects. In addition, this compound has been reported to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one in lab experiments is its high purity, which ensures the reproducibility of results. In addition, this compound has been shown to have low toxicity in preclinical studies, which makes it a safer compound to work with compared to other compounds. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one. One direction is to investigate its potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential use as a tool compound to investigate the function of certain receptors in the brain. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one involves a multi-step reaction process that includes the coupling of furan, quinoline, and 3,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a base and a catalyst, which results in the formation of the final product. The purity of the compound is ensured through various purification steps, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a tool compound to investigate the function of certain receptors in the brain. In neuroscience, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-27-20-11-10-17(14-21(20)28-2)23(15-18(26)19-8-5-13-29-19)30-22-9-3-6-16-7-4-12-25-24(16)22/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGCUNXAIQROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

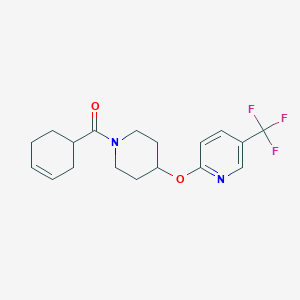
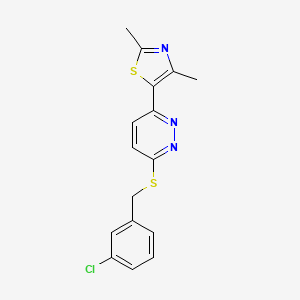
![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)
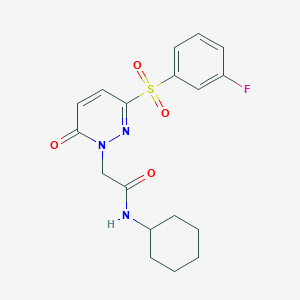
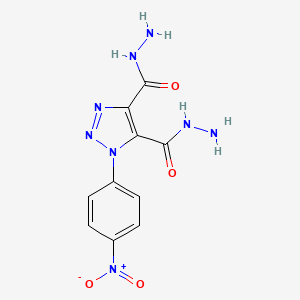
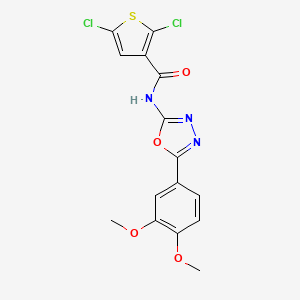
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

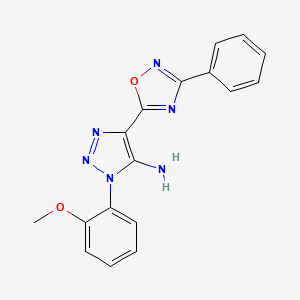
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)
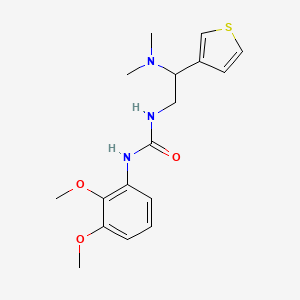

![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)